molecular formula C6H10N2O2 B13973835 Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate CAS No. 6117-22-2

Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate

Cat. No.: B13973835
CAS No.: 6117-22-2
M. Wt: 142.16 g/mol
InChI Key: OTXVKZKUIKQISO-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate typically involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield dihydropyrazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-nitro-1H-pyrazole-3-carboxylate
  • 3-methyl-1H-pyrazole-5-carboxylic acid
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide

Uniqueness

Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

6117-22-2

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

methyl 5-methyl-3,4-dihydropyrazole-5-carboxylate

InChI

InChI=1S/C6H10N2O2/c1-6(5(9)10-2)3-4-7-8-6/h3-4H2,1-2H3

InChI Key

OTXVKZKUIKQISO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN=N1)C(=O)OC

Origin of Product

United States

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